molecular formula C20H22N2O3 B5500605 (3S*,4S*)-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol

(3S*,4S*)-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol

Cat. No.: B5500605
M. Wt: 338.4 g/mol
InChI Key: DIDOUZARZQULFZ-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.16304257 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymers and Materials Science

Research on plastic scintillators based on polymethyl methacrylate reviews the scintillation properties of these materials incorporating various luminescent dyes. Compounds structurally related to the query, especially those with naphthyl and oxazole components, are studied for their potential in improving the characteristics of scintillators, such as scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).

Pharmacology and Drug Design

In pharmacology, compounds containing piperidine rings, similar to the one mentioned in the query, are evaluated for their medicinal properties. A review on piperazine and its analogues highlights their significance as core structures in numerous marketed drugs across a range of pharmacological activities. This suggests that compounds with piperidine or similar heterocyclic components have a wide array of therapeutic applications, including antimycobacterial, anticancer, and anti-inflammatory effects (Girase et al., 2020). Another review on piperazine derivatives from 2010 onwards discusses their therapeutic uses, underscoring the versatility of the piperazine scaffold in drug discovery for various diseases (Rathi et al., 2016).

Properties

IUPAC Name

(3S,4S)-1-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]piperidine-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-17(11-22-9-8-18(23)19(24)12-22)21-20(25-13)16-7-6-14-4-2-3-5-15(14)10-16/h2-7,10,18-19,23-24H,8-9,11-12H2,1H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDOUZARZQULFZ-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)CN4CCC(C(C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)CN4CC[C@@H]([C@H](C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.